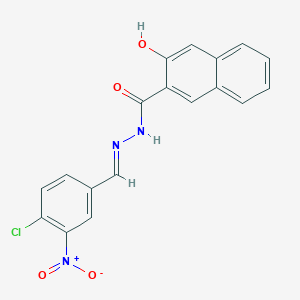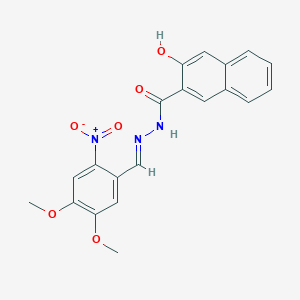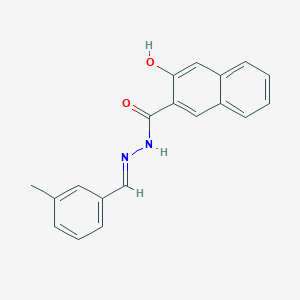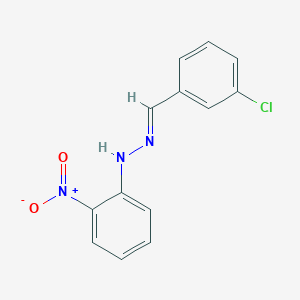![molecular formula C21H18N2O5 B325657 4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B325657.png)
4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate is a complex organic compound with the molecular formula C21H18N2O5 and a molecular weight of 378.4 g/mol. This compound is characterized by its unique structure, which includes a naphthalene ring, a hydrazone linkage, and a methoxyphenyl acetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate typically involves the condensation of 3-hydroxynaphthalene-2-carbaldehyde with 2-methoxyphenylhydrazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form hydrazones and related derivatives.
Applications De Recherche Scientifique
4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, its ability to undergo redox reactions plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate include:
4-hydroxy-2-quinolones: These compounds share a similar naphthalene structure and exhibit comparable biological activities.
Hydrazone derivatives: Compounds with hydrazone linkages are structurally related and have similar chemical reactivity.
Methoxyphenyl derivatives: These compounds have similar substitution patterns and can undergo analogous chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H18N2O5 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C21H18N2O5/c1-13(24)28-19-8-7-14(9-20(19)27-2)12-22-23-21(26)17-10-15-5-3-4-6-16(15)11-18(17)25/h3-12,25H,1-2H3,(H,23,26)/b22-12+ |
Clé InChI |
MZDQCFOWGSDKNE-WSDLNYQXSA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)OC |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]naphthalene-2-carbohydrazide](/img/structure/B325576.png)


![3-hydroxy-N'-[(4-methoxy-1-naphthyl)methylene]-2-naphthohydrazide](/img/structure/B325580.png)


![N'-[(5-bromo-2-thienyl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325583.png)


![1-[(4-Methoxy-1-naphthyl)methylene]-2-(2-nitrophenyl)hydrazine](/img/structure/B325586.png)

![1-[(E)-(2-methylindol-3-ylidene)methyl]-2-(2-nitrophenyl)hydrazine](/img/structure/B325589.png)
![3-bromo-N'-[(4-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B325593.png)
